molecular formula C18H20INO2 B5015634 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide

4-butoxy-N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B5015634
M. Wt: 409.3 g/mol
InChI Key: BFCXTPRMABLKSE-UHFFFAOYSA-N
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Description

4-Butoxy-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C19H22INO2 This compound is characterized by the presence of a butoxy group attached to the benzamide core, along with an iodine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the reaction of an aryl halide (in this case, 4-iodo-2-methylphenyl) with an aryl boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(4-iodo-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Aqueous or organic solvents like ethanol or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Butoxy-N-(4-iodo-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that can influence biological processes.

Comparison with Similar Compounds

  • 4-Butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide
  • 4-sec-Butoxy-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide

Comparison: Compared to similar compounds, 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring. This uniqueness can influence its reactivity, physical properties, and potential applications. For instance, the presence of the butoxy group and the iodine atom can affect its solubility, stability, and ability to participate in specific chemical reactions.

Properties

IUPAC Name

4-butoxy-N-(4-iodo-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXTPRMABLKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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